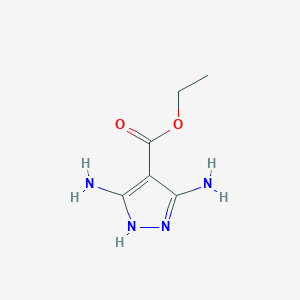

Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate

Descripción general

Descripción

Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate: is a heterocyclic compound with the molecular formula C6H10N4O2. It is a derivative of pyrazole, a five-membered ring containing two adjacent nitrogen atoms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate can be synthesized through a multi-step process involving the condensation of appropriate precursors.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of different reduced derivatives.

Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a variety of substituted pyrazoles .

Aplicaciones Científicas De Investigación

Common Synthetic Routes:

- Direct Amination: Reacting ethyl 3-amino-1H-pyrazole-4-carboxylate with amine sources.

- Esterification: Using carboxylic acids to form esters.

- Substitution Reactions: Employing nucleophiles to replace hydrogen atoms in the pyrazole ring.

Organic Synthesis

EDAPC serves as a crucial building block in the synthesis of various heterocyclic compounds. Its unique structure allows it to participate in multiple chemical reactions, including:

- Oxidation : Converts EDAPC into oxides.

- Reduction : Produces amines or other derivatives.

- Substitution : Facilitates nucleophilic substitutions leading to more complex molecules.

Biological Studies

In biological research, EDAPC is utilized as:

- Enzyme Inhibitors : It acts as a probe in biochemical assays to study enzyme functions and mechanisms.

- Anticancer Research : Preliminary studies indicate potential anticancer properties, making it a candidate for developing new therapeutics.

Pharmaceutical Development

EDAPC is integral in synthesizing pharmaceutical compounds with notable applications such as:

- Anti-inflammatory Agents : It serves as an intermediate in the production of drugs targeting inflammatory diseases.

- Antimicrobial Agents : Its derivatives have shown efficacy against various bacterial strains.

Agricultural Chemistry

The compound is also explored for its potential use in agrochemicals, contributing to the development of pesticides and herbicides that target specific pests while minimizing environmental impact.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of EDAPC derivatives. The results demonstrated significant inhibition of tumor cell proliferation in vitro, indicating its potential as a lead compound for cancer therapeutics.

Case Study 2: Enzyme Inhibition

Research in Bioorganic & Medicinal Chemistry Letters highlighted EDAPC's role as an enzyme inhibitor. The study showed that it effectively inhibited specific enzymes involved in metabolic pathways, suggesting its utility in metabolic disorder treatments.

Mecanismo De Acción

The mechanism of action of Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to antimicrobial or anticancer effects. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites on proteins and DNA is crucial for its biological activity .

Comparación Con Compuestos Similares

- Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate

- Ethyl 1H-pyrazole-4-carboxylate

- 3,5-Diamino-1H-pyrazole-4-carboxylic acid

Comparison: Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate is unique due to the presence of amino groups at the 3 and 5 positions, which significantly influence its reactivity and biological activity. Compared to its dimethyl and unsubstituted counterparts, the diamino derivative exhibits enhanced hydrogen bonding capabilities and a broader range of chemical reactivity .

Actividad Biológica

Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate (CAS Number: 6825-71-4) is a pyrazole derivative that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound features a unique structure characterized by two amino groups at positions 3 and 5, and a carboxylate group at position 4, which contribute to its reactivity and biological interactions.

- Molecular Formula : C6H10N4O2

- Molecular Weight : 170.17 g/mol

- Purity : Typically ≥95%

This compound has been studied for its potential as an enzyme inhibitor, particularly in the context of cyclin-dependent kinases (CDKs). The compound binds to the active sites of enzymes, blocking their activity and influencing various metabolic processes. This mechanism is crucial for its therapeutic applications, especially in cancer treatment.

Anticancer Properties

Recent studies have highlighted the compound's efficacy against various cancer cell lines:

- Inhibition of CDKs : A study identified that analogs of ethyl 3,5-diamino-1H-pyrazole exhibited moderate potency against CDK2-cyclin E. The most potent analog reduced the frequency of S-phase cells in HT-29 cancer cell lines, indicating its potential as an anticancer agent .

- Cytotoxic Effects : In vitro assays have demonstrated that this compound can induce apoptosis in cancer cells. For instance, derivatives showed IC50 values ranging from 3.79 µM to 42.30 µM against various cell lines such as MCF7 and NCI-H460 .

Antimicrobial Activity

This compound has also been explored for its antimicrobial properties. Its structure allows it to interact with bacterial enzymes, potentially inhibiting their function and leading to bacterial cell death. This aspect is particularly relevant in the development of new antibiotics.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

| Modification | Effect on Activity |

|---|---|

| Substitution at position 4 | Increased potency against CDK inhibitors |

| Acetylation of amino groups | Loss of activity due to steric hindrance |

Case Studies

- Study on CDK Inhibition :

-

Antimicrobial Efficacy :

- Objective : To assess the antimicrobial properties against various pathogens.

- Results : The compound exhibited significant antibacterial activity, suggesting potential use in treating infections caused by resistant strains.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-ketoesters. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be employed to introduce triazole or pyrazole moieties. Key parameters include temperature (50–80°C), solvent choice (THF/water mixtures), and catalyst loading (e.g., CuSO₄/Na-ascorbate at 0.2–1.0 equiv) . Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry of azide precursors to improve yields (41–90% reported) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1711 cm⁻¹, NH₂ bands at ~3157 cm⁻¹) .

- NMR : ¹H and ¹³C NMR resolve substitution patterns (e.g., pyrazole ring protons at δ 8.56 ppm, ester groups at δ 4.10 ppm) .

- XRD : Determines crystal system (monoclinic or orthorhombic) and unit cell parameters. SHELXL refinement is standard for resolving hydrogen bonding and disorder .

Q. What safety protocols are recommended for handling this compound?

- Methodology :

- PPE : Gloves, lab coats, and eye protection are mandatory. Use fume hoods to avoid inhalation of vapors .

- Storage : Refrigerate in airtight containers to prevent degradation. Avoid contact with strong oxidizers .

- Waste Disposal : Classify as chemical waste and use licensed disposal services. Neutralize acidic/basic residues before disposal .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity and electronic properties of this compound?

- Methodology : Density Functional Theory (DFT) calculates electronic chemical potential (χ), hardness (η), and Fukui functions to identify nucleophilic/electrophilic sites. For example, the amino groups at positions 3 and 5 exhibit high nucleophilicity (f⁻ indices >0.1), making them reactive toward electrophiles. Solvent effects can be modeled using continuum solvation models (e.g., PCM) .

Q. What strategies resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning?

- Methodology :

- Disorder : Use SHELXL’s PART and SUMP instructions to model partial occupancy. Apply restraints (e.g., SIMU, DELU) to stabilize thermal parameters .

- Twinning : Employ TWIN/BASF commands in SHELXL for detwinning. Verify results with R₁ values (<5% for high-resolution data) .

Q. How does structural modification (e.g., substituent variation) affect biological activity in pyrazole derivatives?

- Methodology :

- SAR Studies : Replace the ethyl ester with methyl or allyl groups to alter lipophilicity. Bioassays (e.g., enzyme inhibition) correlate substituent effects. For example, allyl derivatives show enhanced membrane permeability due to increased logP .

- Hybridization : Introduce triazole rings (via CuAAC) to improve pharmacokinetic properties. TEM analysis confirms nanoparticle formation for targeted delivery .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodology :

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution with lipases. Monitor enantiomeric excess (ee) via polarimetry .

- Process Optimization : Switch from batch to flow chemistry for better temperature control. In-line FT-IR monitors intermediate formation .

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectroscopic data across studies?

- Methodology :

- Purity Checks : Recrystallize the compound from ethanol/water mixtures and verify via HPLC (>98% purity).

- Instrument Calibration : Standardize NMR (e.g., TMS reference) and DSC settings. Compare with certified reference materials .

Q. Why do computational predictions of solubility sometimes conflict with experimental results?

- Methodology :

- Solubility Parameters : Use Hansen solubility parameters (δD, δP, δH) to refine predictions. Experimentally validate via shake-flask method in buffers (pH 2–12) .

- Polymorphism Screening : Perform PXRD on recrystallized samples to identify metastable forms affecting solubility .

Q. Methodological Resources

Propiedades

IUPAC Name |

ethyl 3,5-diamino-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c1-2-12-6(11)3-4(7)9-10-5(3)8/h2H2,1H3,(H5,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRAWNPOJGRIJSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399608 | |

| Record name | Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6825-71-4 | |

| Record name | Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.